Withanoside IV

Vue d'ensemble

Description

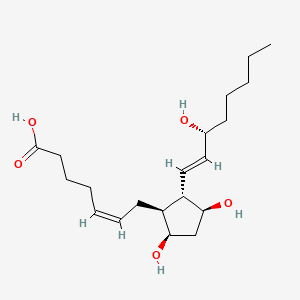

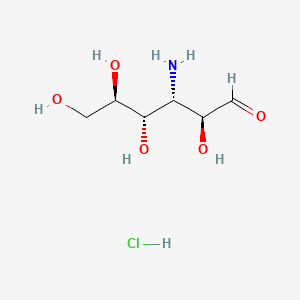

Withanoside IV is a naturally occurring steroidal lactone glycoside found in the roots of the plant Withania somniferaThis compound belongs to the withanolide family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Mécanisme D'action

Target of Action

Withanoside IV, a natural product derived from the medicinal plant Withania somnifera , primarily targets the host cell surface receptor ACE2 . ACE2 is a key receptor for SARS-CoV-2, the virus responsible for COVID-19 . Additionally, this compound has been found to facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it has been found to significantly inhibit the expression of ACE2 , which may potentially prevent the entry of SARS-CoV-2 into host cells . In the context of neurodegenerative diseases, this compound helps in the reconstruction of pre- and post-synapses, thereby facilitating the regeneration of axons and dendrites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in neurodegenerative diseases and viral infections. It has been found to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides (Aβ) in animal models of Alzheimer’s disease . This is achieved through higher expression of low-density lipoprotein receptor-related protein in brain micro-vessels and the Aβ-degrading protease neprilysin .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . Upon oral administration of Withania somnifera root extract, the maximum concentration (Cmax) of this compound was found to be 13.833 ± 3.727 ng/mL, with a time to reach maximum concentration (Tmax) of 0.750 ± 0.000 hours . Despite its higher molecular weight (> 700 g/mol), this compound is polar due to the glucose moieties attached at the C3 position, which allows it to be readily transported across the intestinal barrier .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its potential therapeutic effects against neurodegenerative diseases and viral infections. It has been found to prevent pathogenesis and neuronal death, ameliorate memory deficits in mice , and inhibit the expression of ACE2, potentially preventing the entry of SARS-CoV-2 into host cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound from the stomach lining can be affected by the solubility of the compound . Furthermore, the presence of other compounds in the environment, such as other withanolides and withanosides, can also influence the action of this compound .

Analyse Biochimique

Biochemical Properties

Withanoside IV plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with human serum albumin, a major protein in human blood plasma . This interaction is crucial for the transport and distribution of this compound in the body .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a neuroprotective effect against β-amyloid and HIV-1Ba-L induced neuro-pathogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind with human serum albumin, which can influence the distribution and metabolism of this compound in the body .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound and other withanolides facilitate the regeneration of axons and dendrites by reconstructing pre- and post-synapses in neurodegenerative diseases and preventing pathogenesis and neuronal death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to reverse behavioral deficits, plaque pathology, and accumulation of β-amyloid peptides in animal models of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a part of the withanolide biosynthetic pathway in Withania somnifera .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation . For example, it has been found to be readily transported across the intestinal barrier due to its higher solubility .

Subcellular Localization

It is known that it interacts with various biomolecules within the cell, which could potentially direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Withanoside IV involves several steps, starting from the extraction of the root of Withania somnifera. The roots are typically dried and ground into a fine powder, which is then subjected to solvent extraction using methanol or ethanol. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced techniques such as ultra-high performance liquid chromatography (UHPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Withanoside IV undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide

Reduction: Sodium borohydride

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Withanoside IV is structurally similar to other withanolides such as withanolide A, withanolide B, and withaferin A. it is unique due to the presence of an additional hydroxyl group on the C-27 atom, which contributes to its distinct pharmacological properties .

Withanolide A: Known for its neuroprotective and anti-cancer properties.

Withanolide B: Exhibits anti-inflammatory and anti-microbial effects.

Withaferin A: Noted for its strong anti-cancer activity.

Propriétés

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O15/c1-17-11-26(53-36(50)22(17)14-41)18(2)23-7-8-24-21-6-5-19-12-20(13-29(43)40(19,4)25(21)9-10-39(23,24)3)52-38-35(49)33(47)31(45)28(55-38)16-51-37-34(48)32(46)30(44)27(15-42)54-37/h5,18,20-21,23-35,37-38,41-49H,6-16H2,1-4H3/t18-,20+,21-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQQGHSDHGOYRH-IFUSOADVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746874 | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362472-81-9 | |

| Record name | Withanoside IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362472819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3beta,22R)-1,26-Dihydroxy-27-oxo-22,27-epoxyergosta-5,24-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/156GUP486T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)

![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)